Cas no 1803723-30-9 (Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate)

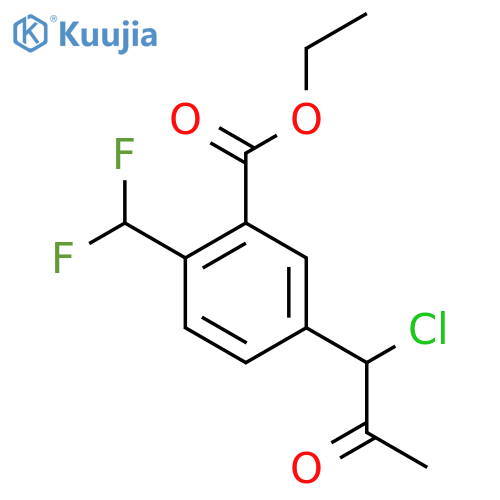

1803723-30-9 structure

商品名:Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate

CAS番号:1803723-30-9

MF:C13H13ClF2O3

メガワット:290.690330266953

CID:4958465

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate

-

- インチ: 1S/C13H13ClF2O3/c1-3-19-13(18)10-6-8(11(14)7(2)17)4-5-9(10)12(15)16/h4-6,11-12H,3H2,1-2H3

- InChIKey: KIUHFDSZDQCDGB-UHFFFAOYSA-N

- ほほえんだ: ClC(C(C)=O)C1C=CC(C(F)F)=C(C(=O)OCC)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 336

- トポロジー分子極性表面積: 43.4

- 疎水性パラメータ計算基準値(XlogP): 3.1

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015004263-500mg |

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate |

1803723-30-9 | 97% | 500mg |

863.90 USD | 2021-06-21 | |

| Alichem | A015004263-1g |

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate |

1803723-30-9 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| Alichem | A015004263-250mg |

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate |

1803723-30-9 | 97% | 250mg |

504.00 USD | 2021-06-21 |

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

1803723-30-9 (Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2039-76-1(3-Acetylphenanthrene)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量